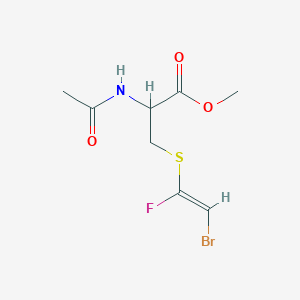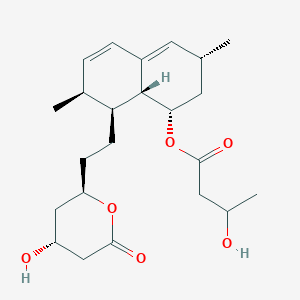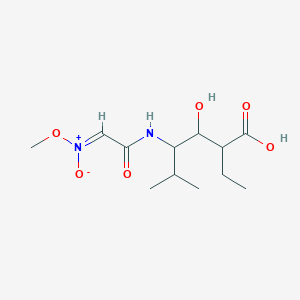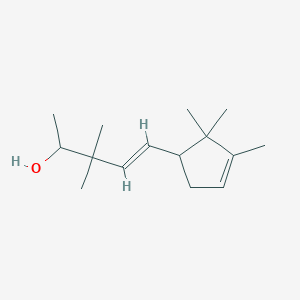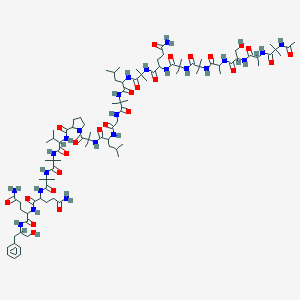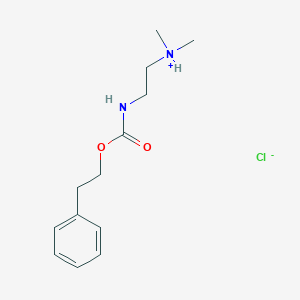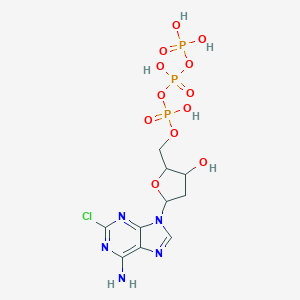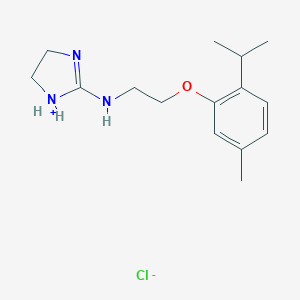
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of imidazoline receptor agonist, which means it can activate specific receptors in the body.
Wissenschaftliche Forschungsanwendungen
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride has been studied for its potential applications in various fields. One area of research is its use as a potential treatment for hypertension. Studies have shown that this compound can lower blood pressure by activating imidazoline receptors in the body.
Another area of research is its potential use as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and other harmful agents. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride involves the activation of imidazoline receptors in the body. These receptors are found in various tissues and organs, including the brain, heart, and kidneys. When activated, they can produce various physiological effects, such as lowering blood pressure and protecting neurons from damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride are diverse. Studies have shown that this compound can lower blood pressure by activating imidazoline receptors in the body. It can also protect neurons from damage caused by oxidative stress and other harmful agents. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride in lab experiments is its ability to activate imidazoline receptors in the body. This makes it a useful tool for studying the physiological effects of these receptors. However, one limitation of using this compound is its potential toxicity. Careful dosing and handling are required to ensure the safety of researchers and subjects.
Zukünftige Richtungen
There are several future directions for research on 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in treating these conditions.
Another area of research is its potential use as a tool for studying imidazoline receptors in the body. More research is needed to fully understand the physiological effects of these receptors and how they can be targeted for therapeutic purposes.
Conclusion:
In conclusion, 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride is a chemical compound with potential applications in various fields. Its ability to activate imidazoline receptors in the body makes it a useful tool for studying these receptors and their physiological effects. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesemethoden
The synthesis of 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride involves the reaction of 2-(2-aminoethoxy) ethanol with thymol in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water.
Eigenschaften
CAS-Nummer |
101565-01-9 |
|---|---|
Produktname |
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride |
Molekularformel |
C15H24ClN3O |
Molekulargewicht |
297.82 g/mol |
IUPAC-Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-4,5-dihydro-1H-imidazol-1-ium-2-amine;chloride |
InChI |
InChI=1S/C15H23N3O.ClH/c1-11(2)13-5-4-12(3)10-14(13)19-9-8-18-15-16-6-7-17-15;/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17,18);1H |
InChI-Schlüssel |
QENSMRBVPPQLCM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=NCC[NH2+]2.[Cl-] |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=NCC[NH2+]2.[Cl-] |
Synonyme |
2-(beta-Thymoxyethylamino)-2-imidazoline hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
